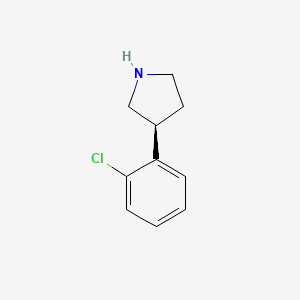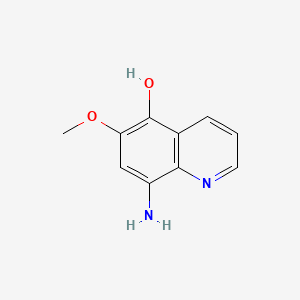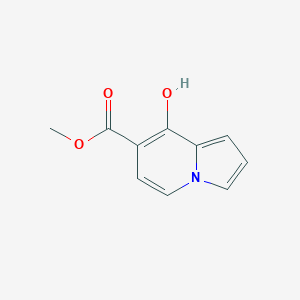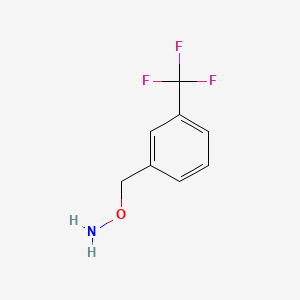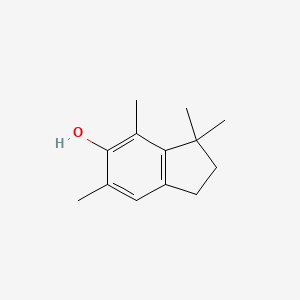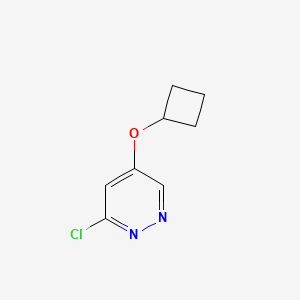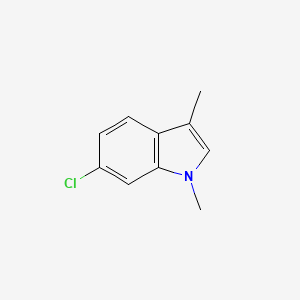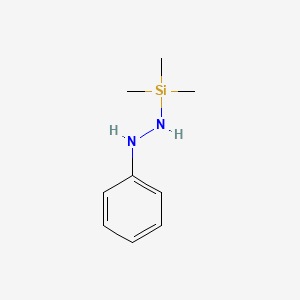![molecular formula C9H10N2O2 B15070805 Ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate](/img/structure/B15070805.png)
Ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate is a heterocyclic compound that features a fused pyrrole ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate typically involves the reduction of methyl pyrrolo carbazole carboxylate. This process can be achieved through various methods, including the use of reducing agents such as sodium borohydride or lithium aluminum hydride . The reaction conditions often involve the use of organic solvents like tetrahydrofuran or dichloromethane, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable and cost-effective reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
Ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2-carboxylates, while reduction can produce fully hydrogenated pyrrole derivatives .
科学的研究の応用
Ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate has several scientific research applications:
作用機序
The mechanism of action of ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate involves its interaction with various molecular targets. The compound’s unique structure allows it to engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
Pyrrolo[2,3-a]carbazole: Another heterocyclic compound with a fused pyrrole ring system, known for its biological activity.
Pyrrolo[3,2-c]carbazole: Similar in structure but with different ring fusion, exhibiting unique photophysical properties.
Pyrrolopyrazine: Contains both pyrrole and pyrazine rings, used in various pharmaceutical applications.
Uniqueness
Ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate is unique due to its specific ring fusion and the presence of an ethyl ester group, which can influence its reactivity and biological activity.
特性
分子式 |
C9H10N2O2 |
|---|---|
分子量 |
178.19 g/mol |
IUPAC名 |
ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C9H10N2O2/c1-2-13-9(12)7-5-6-3-4-10-8(6)11-7/h3-5,10-11H,2H2,1H3 |
InChIキー |
RSHKPPJSAMXZPL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(N1)NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


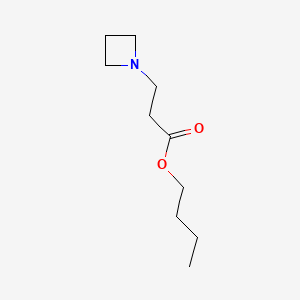
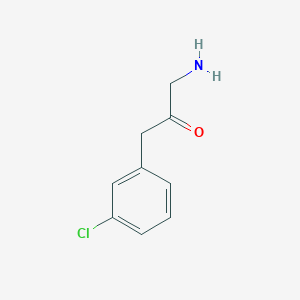
![1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride](/img/structure/B15070728.png)
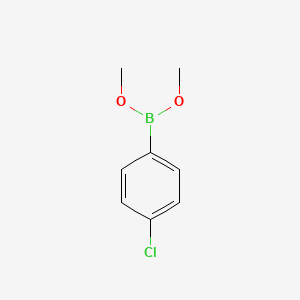
![1-(7-Methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one](/img/structure/B15070749.png)
![3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-amine](/img/structure/B15070762.png)
